molecular formula C23H22N2O3S B2729426 N-(4-(benzyloxy)benzyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1448050-39-2

N-(4-(benzyloxy)benzyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2729426
CAS RN: 1448050-39-2
M. Wt: 406.5
InChI Key: CUBHNQYCEKOZHP-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)benzyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, also known as BTTCA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activity

Research efforts have focused on the synthesis and evaluation of the biological activities of compounds containing the azetidine moiety and thiophene derivatives. For instance, azetidine derivatives have been synthesized for their potential as anti-tubercular agents, demonstrating promising activity against Mycobacterium tuberculosis. These studies highlight the importance of the azetidine core in developing new therapeutic agents, emphasizing its role in enhancing bioactivity against various pathogens (Nimbalkar et al., 2018).

Chemical Synthesis and Methodology Development

In the realm of synthetic organic chemistry, the development of novel methodologies for constructing azetidine-containing compounds has been a topic of interest. Research has demonstrated innovative approaches to ring-expansion reactions, yielding functionalized azetidines among other products. Such studies not only expand the toolkit available to synthetic chemists but also provide pathways to generate diverse molecular scaffolds for further exploration (Suraj & Swamy, 2022).

Heterocyclic Chemistry and Drug Discovery

The thiophene moiety, often present in pharmaceutical agents, has been extensively explored for its drug-like properties. Compounds incorporating thiophene and azetidine rings have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. Such research underscores the therapeutic potential of these heterocycles in drug discovery, offering new avenues for the development of medications with improved efficacy and safety profiles (Talupur et al., 2021).

properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-22(19-14-25(15-19)23(27)21-7-4-12-29-21)24-13-17-8-10-20(11-9-17)28-16-18-5-2-1-3-6-18/h1-12,19H,13-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBHNQYCEKOZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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